![molecular formula C17H22N6O3 B2656902 [4-Amino-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-2-yl]benzylamine CAS No. 716335-59-0](/img/structure/B2656902.png)
[4-Amino-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-2-yl]benzylamine
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Overview
Description
The compound appears to contain several functional groups, including an amino group, a nitropyrimidine ring, a benzylamine moiety, and a dimethylmorpholine ring . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the nitropyrimidine ring suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitropyrimidine ring could affect its electronic properties, while the dimethylmorpholine moiety could influence its solubility .Scientific Research Applications
Stereoselective Synthesis
Research on stereoselective reactions of similar compounds demonstrates the potential for creating specific stereoisomers of drug molecules, which can have differing biological activities. This area of study is crucial for the development of pharmaceuticals with targeted effects and reduced side effects (Ohta et al., 1996).
Antifolate Activity
Compounds with structural similarities have been studied for their activity as inhibitors of dihydrofolate reductase from various organisms, indicating their potential as antitumor agents and antibacterial agents. This suggests possible applications in cancer therapy and the treatment of infections (Robson et al., 1997).
Molecular and Electronic Structures
The study of symmetrically disubstituted aminopyrimidines, especially those with nitroso substituents, has revealed insights into their molecular and electronic structures, leading to applications in designing materials with specific optical and electronic properties (Quesada et al., 2004).
Catalysis and Organic Synthesis
Research on the use of dimethylformamide as a source of carbon monoxide in palladium-catalyzed aminocarbonylations highlights the potential of similar compounds in facilitating organic synthesis reactions, particularly in the pharmaceutical industry (Wan et al., 2002).
Antihypertensive Activity
Studies on the synthesis and evaluation of compounds for antihypertensive activity indicate the potential of structurally related compounds in the development of new medications for managing high blood pressure (Evans et al., 1984).
Mechanism of Action
properties
IUPAC Name |
2-N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-9-22(10-12(2)26-11)16-14(23(24)25)15(18)20-17(21-16)19-8-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H3,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKSIWYTCQPREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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